molecular formula C17H19NO5S B2971288 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide CAS No. 1396869-46-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide

Cat. No.: B2971288
CAS No.: 1396869-46-7
M. Wt: 349.4
InChI Key: SNPLMVPSNBYOIS-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a benzo[d][1,3]dioxol-5-yl (benzodioxole) group, a hydroxypropyl chain, and a phenylmethanesulfonamide moiety. Sulfonamides are pharmacologically significant due to their diverse biological activities, including enzyme inhibition and antimicrobial properties. This article compares its structural, synthetic, and analytical aspects with similar benzodioxole-containing compounds documented in recent research.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-17(19,14-7-8-15-16(9-14)23-12-22-15)11-18-24(20,21)10-13-5-3-2-4-6-13/h2-9,18-19H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPLMVPSNBYOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CC1=CC=CC=C1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Physical Properties

PropertyValue
Molecular FormulaC15H17N1O5SC_{15}H_{17}N_{1}O_{5}S
Molecular Weight323.37 g/mol
SolubilitySoluble in DMSO
CAS Number1396884-50-6

The biological activity of this compound is primarily attributed to its interactions with various biological pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various derivatives of benzo[d][1,3]dioxole compounds. It was found that modifications at the hydroxypropyl position significantly enhanced antioxidant activity, with this compound showing a notable increase in radical scavenging activity compared to unmodified compounds .

Research on Anti-inflammatory Effects

In a recent investigation published in the International Journal of Inflammation, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated that treatment with this compound led to a significant reduction in the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

A study focusing on the anticancer properties of sulfonamide derivatives highlighted this compound as a promising candidate for further development. The compound was shown to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells.

Synthetic Routes

The synthesis of this compound generally involves several steps:

  • Preparation of Benzo[d][1,3]dioxole Core : This can be achieved through cyclization reactions involving catechol derivatives.
  • Formation of Hydroxypropyl Group : Introduced via nucleophilic substitution reactions.
  • Sulfonamide Formation : The final step typically involves reacting the amine with a sulfonating agent.

Reaction Conditions

Optimal reaction conditions include:

  • Solvent : Organic solvents such as dichloromethane or ethanol.
  • Temperature : Reactions are often conducted at room temperature or slightly elevated temperatures to enhance yields.

Comparison with Similar Compounds

Structural Features

The target compound’s benzodioxole and sulfonamide groups differentiate it from analogs in the literature. Key structural comparisons include:

Compound Core Structure Key Substituents Functional Groups
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide (Target) Sulfonamide Benzodioxole, hydroxypropyl, phenylmethane Sulfonamide, hydroxyl, benzodioxole
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b) Acetamide-thiazole Benzodioxole, benzoyl, phenylthiazole Amide, thiazole, benzodioxole
5-(Benzo[d][1,3]dioxol-5-yl)-[1,1'-biphenyl]-2-carbaldehyde (3t) Biphenyl-carbaldehyde Benzodioxole, biphenyl, aldehyde Aldehyde, benzodioxole
2-(Benzo[d][1,3]dioxol-5-yl)-6-(substituted)imidazoles (4d, 4e, 4f) Imidazole Benzodioxole, halogen/nitro substituents, fluoro Imidazole, benzodioxole, halogen/nitro

Key Observations :

  • The target’s sulfonamide group distinguishes it from acetamide (5b) or imidazole (4d-f) derivatives. Sulfonamides typically exhibit stronger hydrogen-bonding capacity, influencing solubility and target binding .

Key Observations :

  • Amide Coupling (5b): The use of HATU and DIPEA in DMF is standard for amide bond formation, achieving moderate yields .
  • Cross-Coupling (3t) : Grignard reagents and chromium catalysts enable biphenyl formation, but yields are comparable to imidazole derivatives (4d-f) .
  • Halogen/Nitro Substituents (4d-f) : Electrophilic aromatic substitution reactions under reflux conditions highlight the reactivity of benzodioxole rings in imidazole systems .

Analytical Characterization

Structural confirmation and purity assessment methods for benzodioxole derivatives:

Compound 1H/13C-NMR MS Elemental Analysis Purity (HPLC) Reference
Target Compound
5b Yes Yes (HPLC-MS) No >95%
4d-f Yes Yes Yes Not reported
3t Not reported Not reported No Not reported

Key Observations :

  • Spectroscopic Consistency : All compounds in and were validated via NMR and MS, standard for benzodioxole derivatives . The target compound would likely require similar confirmation.
  • Purity Standards : HPLC-MS was critical for 5b (>95% purity), suggesting the importance of chromatographic methods for sulfonamide analogs .

Physical Properties

Melting points, solubility, and stability vary with functional groups:

Compound Melting Point Solubility Stability Reference
Target Compound
4d-f 180-220°C Low in polar solvents Stable at room temperature
5b Oil (liquid) High in DMSO Sensitive to moisture
3t Not reported Likely low Not reported

Key Observations :

  • Imidazoles (4d-f) : High melting points and low polarity align with crystalline solids, contrasting with the liquid state of 5b .
  • Sulfonamide Predictions : The target compound may exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to its hydroxyl and sulfonamide groups.

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